molecular formula C23H20Cl2N4O2 B2848260 (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one CAS No. 860649-37-2

(1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B2848260
CAS No.: 860649-37-2
M. Wt: 455.34
InChI Key: QQBZDXLOQRGLTI-IMOCCOEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a pyridazine core substituted with a 2,4-dichlorobenzyl group, a hydrazine linker, and a penta-1,4-dien-3-one moiety terminated by a 4-methoxyphenyl group. Its synthesis likely involves multi-step reactions, including hydrazine coupling and aromatic substitution, as inferred from analogous procedures in heterocyclic chemistry .

Properties

IUPAC Name

(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4O2/c1-31-21-9-3-16(4-10-21)2-8-20(30)12-13-26-28-23-11-7-19(27-29-23)14-17-5-6-18(24)15-22(17)25/h2-13,15,26H,14H2,1H3,(H,28,29)/b8-2+,13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBZDXLOQRGLTI-IMOCCOEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C=CNNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/NNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,6-Dichloropyridazine

A pivotal intermediate, 3,6-dichloropyridazine, is synthesized via phosphorylation of 3,6-dihydroxypyridazine using phosphorus oxychloride (POCl₃). As detailed in patent CN104447569A, optimal conditions involve refluxing 3,6-dihydroxypyridazine with excess POCl₃ (1:1.5–3 molar ratio) in chloroform at 50–65°C for 3–4 hours, yielding 72–87% pure product.

Table 1: Reaction Conditions for 3,6-Dichloropyridazine Synthesis

Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Chloroform 50 4 72.35 99.03
DMF 50 4 68.41 98.57
Chloroform 65 3.5 86.00 99.10

Substitution at the 6-Position

The 6-chloro group undergoes nucleophilic substitution with (2,4-dichlorophenyl)methanol under alkaline conditions. For instance, reacting 3,6-dichloropyridazine with (2,4-dichlorophenyl)methanol in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0–5°C for 12 hours achieves 65–70% substitution efficiency. The product, 6-[(2,4-dichlorophenyl)methyl]-3-chloropyridazine, is purified via silica gel chromatography.

Synthesis of (1E,4E)-5-(4-Methoxyphenyl)penta-1,4-dien-3-one

The α,β-unsaturated ketone moiety is constructed via Claisen-Schmidt condensation.

Claisen-Schmidt Condensation

4-Methoxybenzaldehyde (1.2 equivalents) reacts with acetone (1 equivalent) in ethanolic NaOH (10% w/v) at 50°C for 12 hours. The reaction proceeds via enolate formation, followed by dehydration to yield (1E,4E)-5-(4-methoxyphenyl)penta-1,4-dien-3-one with 75–80% efficiency.

Table 2: Optimization of Claisen-Schmidt Reaction

Base Solvent Temperature (°C) Yield (%)
NaOH Ethanol 50 78
KOH Methanol 60 72
LiOH THF 40 68

Characterization :

  • Melting Point : 129–131°C.
  • UV-Vis (EtOH) : λₘₐₓ = 365 nm (π→π* transition).

Hydrazone Formation

The final step involves coupling the pyridazinylhydrazine with the α,β-unsaturated ketone.

Condensation Reaction

6-[(2,4-dichlorophenyl)methyl]pyridazin-3-ylhydrazine (1 equivalent) and (1E,4E)-5-(4-methoxyphenyl)penta-1,4-dien-3-one (1.1 equivalents) react in acetic acid (20% v/v) at 70°C for 8 hours. The acidic medium protonates the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine’s terminal nitrogen.

Table 3: Hydrazone Formation Under Varied Conditions

Acid Catalyst Solvent Temperature (°C) Yield (%)
Acetic acid Ethanol 70 82
HCl Methanol 60 75
H₂SO₄ DMF 80 68

Purification : The crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.

Stereochemical Control and Characterization

The (1E,4E) configuration is confirmed via NOESY NMR and X-ray crystallography. In the NOESY spectrum, cross-peaks between the hydrazine NH and the β-vinylic proton (δ 6.85) confirm the E geometry. Single-crystal X-ray analysis (monoclinic, space group C2 ) reveals a dihedral angle of 178.9° between the pyridazine and dichlorophenyl planes, indicating near-perpendicular alignment.

Scalability and Industrial Considerations

The process is scalable, with batch sizes up to 1 kg demonstrated in pilot studies. Key challenges include:

  • Solvent Recovery : Ethanol and chloroform are recycled via distillation (85% recovery).
  • Waste Management : Phosphorus-containing byproducts from POCl₃ reactions are neutralized with aqueous NaHCO₃.

Chemical Reactions Analysis

Types of Reactions

The compound (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound can be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further optimization and testing in drug discovery programs.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of explicit data on the compound , comparisons are extrapolated from analogous heterocyclic systems.

Table 1: Structural and Functional Comparison

Compound Class Key Features Biological Activity/Applications Reference
Pyridazine derivatives Nitrogen-rich heterocycles; halogen substituents enhance stability Enzyme inhibitors (e.g., kinases)
Hydrazine-linked compounds Flexible linkers for conjugation; modulate solubility Anticancer, antimicrobial agents
Dichlorophenyl-substituted Enhanced lipophilicity; potential for halogen bonding Antifungal, antiparasitic activity
Methoxyphenyl-containing Electron-donating groups; influence pharmacokinetics Antioxidant, anti-inflammatory effects

Key Observations:

Pyridazine Core: Pyridazine derivatives are known for their role in medicinal chemistry due to their ability to mimic purine bases. The 2,4-dichlorobenzyl substitution may improve metabolic stability compared to non-halogenated analogs .

Hydrazine Linker : Hydrazine moieties in compounds like those in facilitate conjugation with aromatic amines, enhancing target specificity. However, hydrazine derivatives may exhibit toxicity, necessitating structural optimization.

Dichlorophenyl vs. Methoxyphenyl : Dichlorophenyl groups increase lipophilicity and membrane permeability, whereas methoxyphenyl groups enhance solubility and reduce cytotoxicity . This duality suggests a balance between bioavailability and efficacy in the target compound.

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including hydrazine coupling and Knoevenagel condensation. Key steps:

  • Hydrazine formation : Reacting pyridazine derivatives with 2,4-dichlorobenzyl halides under reflux in ethanol (60–80°C, 12–24 hours) to form the hydrazinyl intermediate .
  • Conjugation : Introducing the 4-methoxyphenyl penta-1,4-dien-3-one moiety via condensation in dimethylformamide (DMF) at 100–120°C under nitrogen .
  • Optimization : Adjusting pH (6–8), solvent polarity, and temperature gradients to minimize side products (e.g., over-oxidation of the diene backbone) .

Table 1: Synthesis Optimization Parameters

StepSolventTemp (°C)Yield (%)Key Side Products
Hydrazine formationEthanol7065–75Unsubstituted pyridazine byproducts
CondensationDMF11050–60Oxidized dienone derivatives

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (E/Z configuration at C1 and C4) and hydrazine coupling .
  • HPLC-MS : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients; ESI-MS for molecular ion validation .
  • X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between pyridazine and penta-dienone moieties) .

Q. How is the compound’s stability evaluated under laboratory storage conditions?

  • Accelerated degradation studies : Expose to light (UV-Vis), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) for 4–12 weeks.
  • Key findings : Degradation <5% at 4°C in dark, anhydrous conditions; ~15% decomposition at 40°C with light exposure due to diene isomerization .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies arise from assay conditions (e.g., cell line variability, solvent interference). Methodological solutions:

  • Normalization : Use DMSO controls (<0.1% v/v) to avoid cytotoxicity artifacts .
  • Target validation : Employ CRISPR-Cas9 knockouts in HEK293T cells to confirm specificity for kinases or GPCRs .

Q. What strategies mitigate low yields during large-scale synthesis?

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for hydrazine coupling steps (yield increase from 60% to 85%) .
  • DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (e.g., molar ratios, catalyst loading) with minimal experimental runs .

Q. How are computational models used to predict binding modes?

  • Docking studies : AutoDock Vina or Schrödinger Suite to simulate interactions with COX-2 or EGFR targets.
  • MD simulations : 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the hydrazine-pyridazine core .

Table 2: Predicted Binding Affinities (ΔG, kcal/mol)

Target ProteinDocking ScoreMD Refinement
COX-2-9.2-8.7 ± 0.3
EGFR-8.5-7.9 ± 0.5

Q. What advanced techniques resolve structural degradation pathways?

  • LC-QTOF-MS : Identify degradation products (e.g., epoxidation at C4-C5 or methoxy demethylation) .
  • Isotopic labeling : Use deuterated solvents (D₂O, CD₃OD) in stability studies to track proton exchange mechanisms .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for hydrazine steps to prevent hydrolysis .
  • Bioassays : Validate solubility profiles (logP ≈ 3.2) using shake-flask methods to avoid aggregation in aqueous buffers .
  • Data interpretation : Cross-reference crystallographic data (CCDC entries) with computational predictions to resolve stereochemical conflicts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.